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Technical Support Center: Immersion Tin Soldering

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during immersion tin soldering experiments.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific soldering problems.

Problem: Dewetting or Non-Wetting of Solder

Q: My solder is not adhering properly to the immersion **tin** pads, exhibi**tin**g dewet**tin**g (solder recedes after initial wet**tin**g) or non-wet**tin**g (solder fails to wet the surface at all). What are the potential causes and how can I fix this?

A: Dewetting and non-wetting are common solderability issues with immersion tin finishes. The primary causes are typically related to surface contamination, oxidation, or the formation of a thick intermetallic compound (IMC) layer.

Troubleshooting Steps:

Inspect for Surface Contamination: Visually inspect the PCB surface for any signs of
contamination such as fingerprints, oils, or residues.[1] Clean the surface with a suitable
solvent like isopropyl alcohol using a lint-free cloth. Ensure proper handling procedures are
followed, including the use of gloves.[1][2][3]



- Evaluate for Oxidation: A dull or discolored **tin** surface can indicate oxidation.[1] This can occur due to prolonged exposure to air or improper storage conditions. Storing boards in a nitrogen dry box or a moisture barrier bag can help prevent oxidation.[1]
- Assess Intermetallic Compound (IMC) Growth: The IMC layer naturally forms between the
 copper and tin.[4] Excessive growth, often due to extended storage at elevated
 temperatures or multiple reflow cycles, can lead to poor solderability.[1][5] If the board's shelf
 life (typically 3-6 months) has been exceeded, the IMC layer may be too thick.[1] Consider
 using fresh boards for your experiments.
- Verify Solder and Flux: Ensure the solder paste and flux are fresh and have been stored correctly. Expired or improperly stored materials can lose their effectiveness.[6] The flux must be active enough to remove the **tin** oxide layer during soldering.[1][6]
- Optimize Reflow Profile: An incorrect reflow profile can exacerbate wetting problems. Ensure
 your profile has an adequate preheat stage to activate the flux and that the peak temperature
 and time above liquidus (TAL) are within the recommended range for your solder paste and
 the immersion tin finish.[1]

Problem: Solder Balling

Q: I am observing small spheres of solder on the PCB surface after the reflow process. What causes solder balling and how can I prevent it?

A: Solder balling is often caused by issues with the solder paste, the reflow profile, or contamination on the PCB or components.[7][8][9]

Troubleshooting Steps:

- Check Solder Paste Condition: Solder paste that has absorbed moisture from the
 environment can lead to spattering and solder ball formation during reflow.[7][9] Ensure
 solder paste is stored in an airtight container at the recommended temperature and allowed
 to reach room temperature before use to prevent condensation. Also, check the expiration
 date of the solder paste.[6][7]
- Review Solder Paste Application: Excessive solder paste deposition can cause the excess to form solder balls.[9] Inspect the stencil printing process for proper alignment and ensure the



stencil is clean.[7]

- Analyze the Reflow Profile: A rapid preheat rate can cause the solvents in the solder paste to
 outgas violently, leading to solder spatter.[7][8] A gradual preheat is recommended.
 Conversely, a soak time that is too long or a temperature that is too high can lead to
 excessive oxidation of the solder paste before reflow.[6]
- Inspect for Surface Contamination: Contaminants on the PCB or component leads can prevent the solder from wetting properly, causing it to ball up.[7] Ensure all surfaces to be soldered are clean.

Problem: Tin Whiskers

Q: I am concerned about the potential for **tin** whisker growth. What are they and how can their growth be mitigated?

A: **Tin** whiskers are electrically conductive, crystalline structures that can grow from surfaces where **tin** is used as a final finish.[10] They pose a risk of crea**tin**g short circuits. Their growth is primarily driven by stresses within the **tin** plating.

Mitigation Strategies:

- Control Plating Thickness: While there isn't a universally agreed-upon "safe" thickness, very thin or very thick tin deposits can be more prone to whisker growth. Adhering to recommended thickness specifications is a key first step.
- Use of an Underplate: A nickel barrier layer between the copper substrate and the **tin** finish is a common and effective method to mitigate whisker growth.[11][12][13] The nickel acts as a diffusion barrier, reducing the formation of the Cu-Sn intermetallic compounds that are a source of stress.
- Reflow Soldering/Annealing: The process of reflowing the tin finish (heating it above its
 melting point) can help to relieve internal stresses, thus reducing the driving force for
 whisker growth.[11] A post-plating annealing step can have a similar effect.
- Conformal Coating: Applying a conformal coating over the finished PCB assembly can
 physically impede whisker growth and prevent them from causing short circuits.[12][13][14]



Frequently Asked Questions (FAQs)

Q1: What are the recommended process parameters for immersion tin plating?

A1: The optimal parameters can vary depending on the specific chemistry being used. However, general guidelines are provided in the table below. It is always recommended to consult the specific datasheet for the immersion **tin** chemistry you are using.

Parameter	Typical Range	Impact of Deviation
Tin Concentration	10-20 g/L	Too High: Rough deposit. Too Low: Slow deposition rate.
Thiourea	60-100 g/L	Acts as a complexing agent.
Sulfuric Acid	10-20% by volume	Too High: Can increase deposition rate but may lead to a rougher finish. Too Low: Reduced plating efficiency.
Temperature	60-70°C (140-158°F)	Too High: Can lead to a powdery deposit. Too Low: Slow deposition rate.
Immersion Time	5-15 minutes	Determines the final thickness of the tin layer.
Agitation	Mild	Ensures uniform deposition.

Q2: What is the typical thickness of an immersion **tin** coating and how is it measured?

A2: The typical thickness for an immersion **tin** coa**tin**g is between 0.8 and 1.2 micrometers (μ m).[1] This thickness is a balance between providing sufficient protection and solderability without being excessively thick, which can promote IMC growth. According to the IPC-4554 specification, the thickness can range from 0.6 to 1.2 μ m.[15] The most common method for measuring the thickness of the immersion **tin** layer is X-Ray Fluorescence (XRF) spectroscopy.

Q3: What is the recommended shelf life for PCBs with an immersion tin finish?



A3: The recommended shelf life for PCBs with an immersion **tin** finish is typically 3 to 6 months when stored in proper conditions.[1] After this period, the growth of the copper-**tin** intermetallic compound (IMC) layer can significantly degrade solderability.

Q4: What are the ideal storage conditions for immersion tin coated PCBs?

A4: To maximize the shelf life and preserve the solderability of immersion **tin** coated PCBs, they should be stored in a controlled environment with a temperature between 20-25°C and a relative humidity of less than 50%.[16] The use of moisture barrier bags with desiccant is highly recommended to protect against humidity and oxidation.[1][2]

Experimental Protocols Solderability Testing (Dip and Look Method based on IPC-J-STD-002)

This qualitative test provides a visual assessment of the solderability of the immersion **tin** finish.

Methodology:

- Sample Preparation: Cut a representative coupon from the PCB. Ensure the edges are smooth.
- Flux Application: Apply a standardized flux (typically a rosin-based, mildly activated flux) to the surface to be tested.[17]
- Dwell Time: Immerse the coupon into a solder pot containing the appropriate solder alloy at a controlled temperature. The immersion and withdrawal rates are also controlled. A typical dwell time is 5 seconds.[17]
- Cleaning: After withdrawal from the solder pot, clean the coupon to remove flux residue.
- Visual Inspection: Examine the coupon under magnification (typically 10x to 20x). A well-wetted surface should be covered with a smooth, continuous layer of solder. A minimum of 95% solder coverage is generally required for acceptance.[18] Defects such as pinholes, non-wetting, and dewetting should be noted.[18]



Solder Joint Cross-Section Analysis

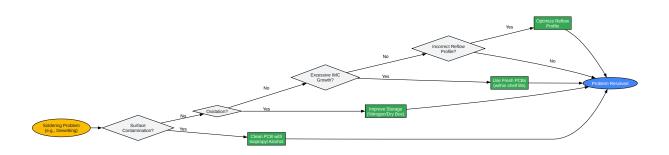
This destructive technique is used to inspect the internal structure of a solder joint, including the IMC formation and the presence of any defects like voids or cracks.

Methodology:

- Sample Extraction: Carefully cut out the solder joint of interest from the PCB.
- Encapsulation (Mounting): Place the sample in a mounting cup and embed it in an epoxy or acrylic mounting compound. This provides support during grinding and polishing.[19]
- Grinding: Use a series of progressively finer abrasive papers to grind the sample and expose the cross-section of the solder joint. This is typically done on a rotating wheel with water as a lubricant.
- Polishing: After grinding, polish the sample using polishing cloths with diamond suspensions
 of decreasing particle size (e.g., 9 μm, 3 μm, 1 μm) to achieve a mirror-like finish.
- Etching: To reveal the microstructure of the solder and the IMC, briefly etch the polished surface with a suitable chemical etchant. The choice of etchant depends on the solder alloy.
- Microscopic Examination: Examine the cross-section under an optical or scanning electron microscope (SEM). Key features to observe include:
 - Wetting Angle: The angle at which the solder meets the pad.
 - Intermetallic Compound (IMC) Layer: The thickness and morphology of the Cu6Sn5 and Cu3Sn layers.[4] A uniform, continuous IMC layer is desirable.
 - Defects: Look for voids (gas bubbles trapped in the solder), cracks, or any other anomalies within the solder joint.[20]

Visualizations

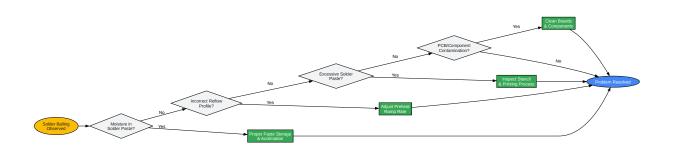




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Caption: Troubleshooting workflow for dewetting/non-wetting issues.

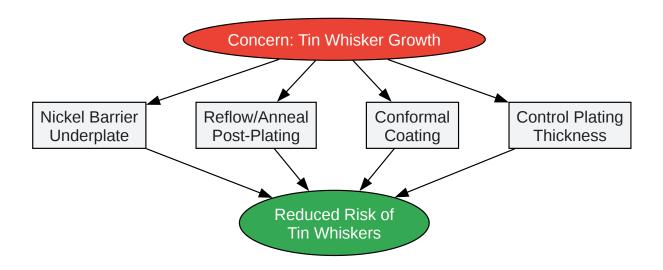




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Caption: Troubleshooting workflow for solder balling defects.





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- To cite this document: BenchChem. [Technical Support Center: Immersion Tin Soldering]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038182#troubleshooting-immersion-tin-soldering-problems]

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